4-(2,5-Dimethylphenyl)-1-butene
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Overview
Description
4-(2,5-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)-1-butene typically involves the alkylation of 2,5-dimethylphenyl with a butene derivative. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylbenzene reacts with 1-butene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethylphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation can convert the double bond to a single bond, forming 4-(2,5-dimethylphenyl)butane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: 4-(2,5-Dimethylphenyl)-1-butanol or 4-(2,5-Dimethylphenyl)-2-butanone.
Reduction: 4-(2,5-Dimethylphenyl)butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-1-butene involves its interaction with molecular targets through its aromatic ring and butene chain The compound can participate in various chemical reactions, influencing pathways such as oxidation-reduction and electrophilic substitution
Comparison with Similar Compounds
- 4-(2,4-Dimethylphenyl)-1-butene
- 4-(3,5-Dimethylphenyl)-1-butene
- 4-(2,5-Dimethylphenyl)-2-butene
Comparison: 4-(2,5-Dimethylphenyl)-1-butene is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and physical properties. Compared to its isomers, this compound may exhibit different chemical behavior and applications.
Properties
IUPAC Name |
2-but-3-enyl-1,4-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4,7-9H,1,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKLUGFRHNVQHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641224 |
Source
|
Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161865-25-4 |
Source
|
Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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